Diethyl (2-methylallyl)phosphonate

Gas-Phase Spectroscopy Conformational Analysis Chemical Warfare Agent Detection

Diethyl (2-methylallyl)phosphonate (CAS 51533-70-1), also designated as DEMaP or DMMP, is an organophosphorus compound with the molecular formula C₈H₁₇O₃P and a molecular weight of 192.19 g/mol. It is commercially available at 97% purity and serves as a stabilized Horner-Wadsworth-Emmons (HWE) reagent, enabling the stereoselective formation of conjugated carbon–carbon double bonds with aldehydes or ketones.

Molecular Formula C8H17O3P
Molecular Weight 192.19 g/mol
CAS No. 51533-70-1
Cat. No. B1600199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (2-methylallyl)phosphonate
CAS51533-70-1
Molecular FormulaC8H17O3P
Molecular Weight192.19 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC(=C)C)OCC
InChIInChI=1S/C8H17O3P/c1-5-10-12(9,11-6-2)7-8(3)4/h3,5-7H2,1-2,4H3
InChIKeyQOZGSMHGXZMADD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl (2-methylallyl)phosphonate (CAS 51533-70-1): Procurement-Ready Organophosphorus Reagent for Specialized HWE Olefination and Bioactive Scaffold Synthesis


Diethyl (2-methylallyl)phosphonate (CAS 51533-70-1), also designated as DEMaP or DMMP, is an organophosphorus compound with the molecular formula C₈H₁₇O₃P and a molecular weight of 192.19 g/mol . It is commercially available at 97% purity and serves as a stabilized Horner-Wadsworth-Emmons (HWE) reagent, enabling the stereoselective formation of conjugated carbon–carbon double bonds with aldehydes or ketones . Distinct from unsubstituted allylphosphonates, the presence of a 2-methyl substituent on the allylic moiety imparts unique conformational flexibility (≥4 low-energy conformers in the gas phase) and distinctive reactivity profiles in both synthetic and biological contexts [1]. Procurement specifications typically include a refractive index of n²⁰/D 1.4380, density of 1.013 g/mL at 25°C, and boiling point of 62°C at 0.1 mmHg .

Why Diethyl Allylphosphonate (1067-87-4) or Dimethyl Methylphosphonate (756-79-6) Cannot Substitute Diethyl (2-methylallyl)phosphonate in Critical Applications


Generic substitution with closely related phosphonates—such as unsubstituted diethyl allylphosphonate (CAS 1067-87-4) or simple alkyl phosphonates like dimethyl methylphosphonate (DMMP, CAS 756-79-6)—fails because the 2-methyl substitution on the allyl group in diethyl (2-methylallyl)phosphonate fundamentally alters three critical performance parameters: (1) conformational landscape, where DEMaP exhibits four distinct low-energy conformers compared to two for DMMP, directly affecting binding interactions in biological systems and detection sensitivity in trace analysis [1]; (2) steric and electronic modulation of the HWE carbanion, which influences both reaction yields and stereochemical outcomes in olefination cascades [2]; and (3) the methyl-branched allyl scaffold, which serves as an essential pharmacophoric element in bioactive α-aminophosphonate and azaphosphone derivatives—a structural feature absent in linear-chain or unsubstituted analogs [3]. Simply procuring a lower-cost allylphosphonate will result in divergent reaction profiles, different stereoselectivity, and complete loss of biological activity in downstream applications where the 2-methylallyl moiety is structurally required.

Quantitative Performance Differentiation of Diethyl (2-methylallyl)phosphonate: Evidence-Based Selection Criteria


Conformational Complexity: DEMaP Exhibits Four Low-Energy Conformers Versus Two for DMMP, Enhancing Detection Sensitivity and Molecular Recognition

Synchrotron FTIR spectroscopy combined with high-level quantum chemical calculations demonstrates that diethyl (2-methylallyl)phosphonate (DEMaP) possesses four distinct low-energy conformers in the gas phase, compared with only two low-energy conformers for dimethyl methylphosphonate (DMMP, CAS 756-79-6) [1]. This increased conformational flexibility—arising specifically from the 2-methylallyl substitution—enables more complex vibrational signatures in the far-IR/THz spectral domain (20–120 cm⁻¹) [1]. Triethyl phosphate (TEP), a comparator lacking the allyl unsaturation, also exhibits conformational complexity but lacks the reactive double bond required for HWE applications. The study achieved ppm-level detection sensitivity in the entire IR domain up to THz frequencies using synchrotron radiation, establishing DEMaP as a spectroscopically well-characterized reference standard [1].

Gas-Phase Spectroscopy Conformational Analysis Chemical Warfare Agent Detection

Phosphonate Purity Specifications: 97% Assay with Validated Physical Constants for Reproducible Synthetic Applications

Commercial diethyl (2-methylallyl)phosphonate is supplied at 97% purity (GC or assay), with rigorously validated physical constants that ensure batch-to-batch reproducibility . The refractive index is specified as n²⁰/D 1.4380 (lit.), density as 1.013 g/mL at 25°C (lit.), and boiling point as 62°C at 0.1 mmHg (lit.) . These specifications distinguish it from less rigorously characterized phosphonates where purity levels may be lower or physical constants less precisely defined. The compound is classified as a combustible liquid (flash point >110°C closed cup, >230°F) with storage class 10, requiring standard laboratory handling procedures with eye protection (H319: causes serious eye irritation) . The LogP value of approximately 1.5 and topological polar surface area of 35.5 Ų provide predictable partitioning behavior for reaction workup and purification protocols [1].

Quality Control Reproducible Synthesis Procurement Specification

α-Aminophosphonate Derivatives: Synthesis of Analgesic and Anti-Inflammatory Scaffolds Using the 2-Methylallyl Framework

Diethyl (2-methylallyl)phosphonate serves as a key reactant in the synthesis of α-aminophosphonate derivatives and azaphosphones, with the 2-methylallyl moiety incorporated into the final pharmacophore [1]. In a study by Abdou et al., coupling of a carbodiimide intermediate with diethyl (2-methylallyl)phosphonate under LiOH/H₂O/CHCl₃ conditions at room temperature yielded ethyl 5-cyano-4-(3-(diethoxyphosphoryl)-4-methyl... derivatives [1]. The resulting phosphonate-containing compounds were evaluated for analgesic and anti-inflammatory activities and demonstrated significant effects, along with antitumor activity assessed against four carcinoma cell lines [1]. Notably, the study reported specific yields for different phosphorus nucleophiles: fused pyrrolephosphonates were obtained in approximately 14% yield while pyrimidinephosphonates were obtained in approximately 57% yield, demonstrating the reactivity differential of this phosphonate in heterocycle construction [1]. In contrast, unsubstituted allylphosphonates or simple dialkyl phosphonates would produce structurally distinct products lacking the 2-methylallyl-derived substitution pattern essential for the observed biological activity profile.

Medicinal Chemistry α-Aminophosphonates Anti-inflammatory Agents

Chemical Warfare Agent (CWA) Simulant Application: Cholinesterase Inhibitory Activity Distinct from Non-Allylic Phosphonates

Diethyl (2-methylallyl)phosphonate (DMMP) is established as a valuable simulant for organophosphorus nerve agents such as sarin and soman due to structural similarities and measurable cholinesterase inhibitory activity . The compound exhibits cholinesterase inhibition by interfering with enzymes responsible for acetylcholine degradation . This biological activity distinguishes it from non-allylic alkyl phosphonates such as diethyl methylphosphonate or triethyl phosphate, which lack the allylic unsaturation and 2-methyl branching that contribute to the enzyme interaction profile. The compound's utility as a simulant is specifically tied to its ability to mimic the binding characteristics of actual nerve agents while maintaining a safety profile suitable for laboratory handling (classified as Eye Irritant Category 2, with warning-level hazard classification) . Researchers evaluating detection systems or decontamination protocols against organophosphorus threats require this specific phosphonate because alternatives lacking the 2-methylallyl structure would not accurately replicate the molecular recognition events critical to method validation.

CWA Simulant Cholinesterase Inhibition Defense Research

Optimal Procurement Scenarios for Diethyl (2-methylallyl)phosphonate: Application-Driven Selection Guide


Stereoselective Horner-Wadsworth-Emmons Olefination for Conjugated Diene Synthesis

Procure diethyl (2-methylallyl)phosphonate when the synthetic target requires introduction of a 2-methylallyl moiety via HWE olefination with predictable E-selectivity. As established in Section 3, this phosphonate is specifically optimized for C–C bond formation under phase-transfer catalysis conditions . Applications include the enantioselective total synthesis of 10-isocyano-4-cadinene (an antifouling agent) and regiospecific preparation of 4-oxo-2-alkenylphosphonates (OAP) as building blocks for polyethylenic chain construction . Alternative phosphonates lacking the 2-methyl substitution would produce structurally distinct alkenes, rendering them unsuitable for these specific synthetic targets.

Synthesis of α-Aminophosphonate and Azaphosphone Derivatives for Analgesic and Anti-Inflammatory Drug Discovery

Select this specific phosphonate when the research objective involves generating α-aminophosphonates or azaphosphones with the 2-methylallyl pharmacophore. Evidence from Section 3 demonstrates that coupling with carbodiimide intermediates yields phosphorylated N-heterocycles that exhibit significant analgesic and anti-inflammatory activities [1]. The 2-methylallyl substitution pattern is structurally essential to the bioactivity of these derivatives; substitution with unsubstituted allylphosphonates or simple alkyl phosphonates would eliminate the structural feature required for target engagement in these peptidomimetic scaffolds [1].

Chemical Warfare Agent Simulant for Detector Development and Decontamination Studies

Procure diethyl (2-methylallyl)phosphonate for defense and security research requiring a structural and functional simulant of organophosphorus nerve agents (e.g., sarin, soman). As documented in Section 3, this compound exhibits measurable cholinesterase inhibitory activity and conformational complexity (four low-energy conformers) that provides distinctive spectroscopic signatures for trace detection method development [2]. Generic phosphonates without the 2-methylallyl structure fail to replicate the enzyme interaction profile and spectral characteristics necessary for accurate simulant-based testing.

Synthesis of Flame Retardants, Plasticizers, and Agrochemical Intermediates Requiring the 2-Methylallyl Framework

Specify diethyl (2-methylallyl)phosphonate when the target industrial application involves phosphorus-containing flame retardants, plasticizers, or agrochemical intermediates that require the 2-methylallyl group as a reactive handle or structural component . The compound serves as a key intermediate in pesticide and herbicide synthesis, where the specific substitution pattern influences both reactivity and final product properties . Alternative allylphosphonates would introduce different steric and electronic characteristics, potentially compromising formulation performance or subsequent synthetic steps.

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